4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate)
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Overview
Description
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) is an organic compound with the molecular formula C10H12N2O6 It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with two dimethylcarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) typically involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dimethylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and mild heating.
Major Products
Reduction: 4-Aminobenzene-1,2-diyl bis(dimethylcarbamate)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylcarbamate groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl dimethylcarbamate
- 4-Nitrobenzene-1,3-diyl bis(dimethylcarbamate)
- 4-Nitrobenzene-1,4-diyl bis(dimethylcarbamate)
Uniqueness
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate) is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both nitro and dimethylcarbamate groups provides a distinct combination of properties that can be exploited in various applications.
Properties
CAS No. |
6964-16-5 |
---|---|
Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-4-nitrophenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15N3O6/c1-13(2)11(16)20-9-6-5-8(15(18)19)7-10(9)21-12(17)14(3)4/h5-7H,1-4H3 |
InChI Key |
OPCXFQFJXBDNEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C |
Origin of Product |
United States |
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